molecular formula C12H15N5O3S B2489873 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877630-20-1

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2489873
CAS RN: 877630-20-1
M. Wt: 309.34
InChI Key: JSUSWHCNPHNTQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine analogues, closely related to our compound of interest, involves key steps such as palladium-catalyzed C-C coupling and reductive alkylation. These methods are crucial for attaching various functional groups to the pyrazolo[3,4-d]pyrimidine core, thereby modifying its physical and chemical properties for potential biological activities (Taylor & Patel, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest has been characterized using techniques like NMR, IR, Mass spectra, and X-ray crystallography. These analytical methods provide detailed insights into the compound's molecular geometry, electronic structure, and conformational dynamics, which are essential for understanding its reactivity and interaction with biological targets (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives encompasses a wide range of reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions allow for the functionalization of the compound, leading to the synthesis of derivatives with varied chemical properties and potential biological activities (Elian et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their formulation and application in biological systems. Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly affect these properties, thereby influencing the compound's bioavailability and pharmacokinetics (Shams et al., 2010).

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary research applications involves the synthesis of heterocyclic compounds incorporating the antipyrine moiety, which has shown potential antimicrobial activity. The study utilized 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide as a key intermediate for synthesizing new coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4][pyrazolo[5,1- c ]triazine, and aminopyrazole compounds. These synthesized compounds were then evaluated for their antimicrobial properties (Bondock et al., 2008).

Heterocyclic Synthesis with Activated Nitriles

Another application is in the field of heterocyclic synthesis using activated nitriles, where new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine were obtained. This research explored the reactivity of the compound towards various electrophilic and nucleophilic reagents, contributing to the synthesis of polyfunctionally substituted heterocyclic compounds (Elian et al., 2014).

Antitumor and Cytotoxic Activity

Research has also extended to the design, synthesis, and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity against cancer cell lines. This study aimed at discovering new anticancer agents by attaching different aryloxy groups to the pyrimidine ring of the compound, demonstrating the potential of these synthesized compounds in inhibiting cancer cell growth (Al-Sanea et al., 2020).

Insecticidal Assessment

The compound has been used as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin, with an investigation into their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential use of these compounds as insecticidal agents, contributing to agricultural and pest control applications (Fadda et al., 2017).

properties

IUPAC Name

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c18-9(13-4-7-2-1-3-20-7)6-21-12-15-10-8(5-14-17-10)11(19)16-12/h5,7H,1-4,6H2,(H,13,18)(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUSWHCNPHNTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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